3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfonamide group, and a pyridine moiety, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of the sulfonamide group and the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzoxazole derivatives and sulfonamide-containing molecules. Compared to these compounds, 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may offer unique properties, such as enhanced stability or specific binding affinity to certain targets. Examples of similar compounds include:
- Benzoxazole-2-sulfonamide
- N-(pyridin-2-yl)-benzoxazole derivatives
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C14H13N3O4S |
---|---|
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-9-3-6-13(15-8-9)16-22(19,20)10-4-5-11-12(7-10)21-14(18)17(11)2/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
QTYQSNXPWNPGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.